

Application Notes and Protocols: Biodistribution Studies of OncoFAP-GlyPro-MMAF

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Compound of Interest		
Compound Name:	OncoFAP-GlyPro-MMAF	
Cat. No.:	B15604424	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

OncoFAP-GlyPro-MMAF is a small molecule-drug conjugate (SMDC) designed for targeted cancer therapy. It comprises three key components: OncoFAP, a high-affinity ligand that targets Fibroblast Activation Protein (FAP); a Glycine-Proline (GlyPro) dipeptide linker that is selectively cleaved by FAP in the tumor microenvironment; and Monomethyl Auristatin F (MMAF), a potent antimitotic agent.[1][2][3] FAP is a transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors, making it an attractive target for therapeutic intervention.[4][5][6]

The mechanism of action of **OncoFAP-GlyPro-MMAF** involves the selective delivery of the inactive prodrug to the tumor site. Upon reaching the tumor microenvironment, the GlyPro linker is cleaved by FAP, releasing the active MMAF payload extracellularly. This targeted release mechanism aims to concentrate the cytotoxic agent within the tumor, thereby minimizing systemic toxicity and enhancing the therapeutic index. This document provides detailed protocols for conducting biodistribution studies of **OncoFAP-GlyPro-MMAF** and presents representative data to guide researchers in their preclinical evaluation of this compound.

Quantitative Biodistribution Data



The following table summarizes the biodistribution of the released MMAE payload from the closely related compound, OncoFAP-GlyPro-MMAE, in various tissues at different time points following a single intravenous administration in tumor-bearing mice. This data is representative of the expected biodistribution profile for FAP-targeted SMDCs and is based on findings from preclinical studies.[1] Mass spectrometry was utilized to quantify the concentration of the released payload in tumors and healthy organs.

Note on Data: The following data is for OncoFAP-GlyPro-MMAE, a closely related compound to **OncoFAP-GlyPro-MMAF**. A head-to-head comparison has been performed in preclinical studies, and while the specific quantitative biodistribution data for **OncoFAP-GlyPro-MMAF** is not publicly available in a tabulated format, the methodology and expected trends are similar.[2] [3][4] OncoFAP-GlyPro-MMAE has been shown to selectively deliver high concentrations of its payload to FAP-positive tumors.

Table 1: Biodistribution of Released MMAE from OncoFAP-GlyPro-MMAE in HT-1080.hFAP Tumor-Bearing Mice[1]

Time Point (Hours)	Tumor (%lD/g)	Plasma (%ID/g)	Kidneys (%ID/g)	Liver (%ID/g)	Lungs (%ID/g)	Spleen (%ID/g)
6	8.5	1.2	1.2	0.8	0.5	0.3
10	9.8	0.8	1.0	0.6	0.4	0.2
24	10.2	0.3	0.6	0.4	0.3	0.1
34	7.5	0.1	0.4	0.3	0.2	0.1
48	5.1	< 0.1	0.3	0.2	0.1	< 0.1
72	2.3	< 0.1	0.2	0.1	< 0.1	< 0.1

%ID/g = Percentage of Injected Dose per gram of tissue.

Experimental Protocols Animal Model for Biodistribution Studies



Objective: To establish a reliable tumor xenograft model in mice for evaluating the biodistribution of **OncoFAP-GlyPro-MMAF**.

Materials:

- HT-1080 human fibrosarcoma cells engineered to express human FAP (HT-1080.hFAP)
- BALB/c nude mice (female, 6-8 weeks old)
- Phosphate-Buffered Saline (PBS), sterile
- Matrigel® Basement Membrane Matrix
- Cell culture medium (e.g., DMEM with 10% FBS)
- Trypsin-EDTA
- · Hemocytometer or automated cell counter
- Syringes and needles (27-gauge)

Protocol:

- Culture HT-1080.hFAP cells in standard cell culture conditions until they reach 80-90% confluency.
- Harvest the cells by trypsinization and wash them with sterile PBS.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^{^7} cells/mL.
- Subcutaneously inject 100 μL of the cell suspension (containing 5 million cells) into the flank of each BALB/c nude mouse.
- Monitor tumor growth regularly by measuring tumor volume with calipers.
- The biodistribution study can commence when the tumors reach an average volume of 100-200 mm³.



In Vivo Biodistribution Study Protocol

Objective: To determine the tissue distribution and clearance of **OncoFAP-GlyPro-MMAF** and its released payload over time.

Materials:

- OncoFAP-GlyPro-MMAF, formulated in a sterile vehicle (e.g., PBS)
- Tumor-bearing mice (from Protocol 1)
- Anesthesia (e.g., isoflurane)
- Syringes and needles for intravenous injection (e.g., 30-gauge)
- Blood collection tubes (e.g., heparinized)
- Surgical tools for tissue dissection
- · Liquid nitrogen or dry ice for snap-freezing tissues
- Homogenizer
- · LC-MS/MS system for quantification

Protocol:

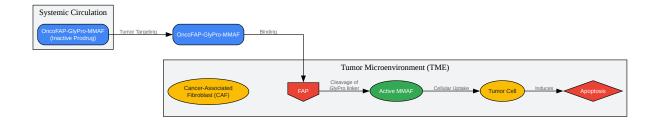
- Divide the tumor-bearing mice into groups for each time point (e.g., 6, 10, 24, 34, 48, and 72 hours).
- Administer a single intravenous (IV) injection of OncoFAP-GlyPro-MMAF at a specified dose (e.g., 250 nmol/kg) into the tail vein of each mouse.
- At each designated time point, anesthetize the mice.
- Collect a blood sample via cardiac puncture into heparinized tubes.
- Perfuse the mice with saline to remove blood from the tissues.



- Excise the tumor and relevant organs (kidneys, liver, lungs, spleen, etc.).
- Weigh each tissue sample and record the weight.
- Snap-freeze the tissue and plasma samples in liquid nitrogen and store them at -80°C until analysis.
- For analysis, homogenize the tissue samples.
- Extract the analyte (intact SMDC and/or released MMAF) from the tissue homogenates and plasma.
- Quantify the concentration of the analyte using a validated LC-MS/MS method.
- Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway and Mechanism of Action

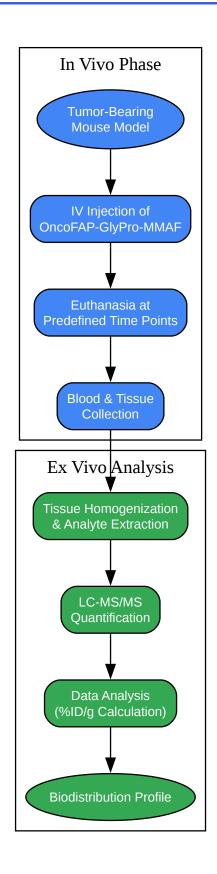


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Caption: Mechanism of action of OncoFAP-GlyPro-MMAF in the tumor microenvironment.

Experimental Workflow for Biodistribution Study





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Caption: Experimental workflow for the in vivo biodistribution study.



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